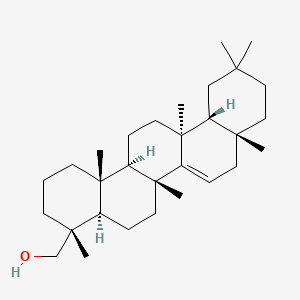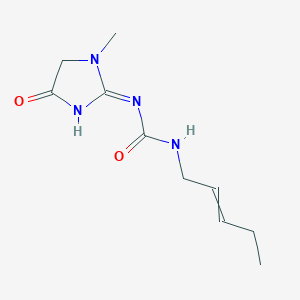
(2-Bromo-1-tert-butylcyclopropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-1-tert-butylcyclopropyl)benzene: is an organic compound with the molecular formula C₁₃H₁₇Br It is a derivative of benzene, where a bromine atom and a tert-butylcyclopropyl group are attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-1-tert-butylcyclopropyl)benzene typically involves the bromination of 1-tert-butylcyclopropylbenzene. The reaction can be carried out using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃) to facilitate the electrophilic aromatic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: (2-Bromo-1-tert-butylcyclopropyl)benzene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amines (RNH₂).
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce functional groups such as carboxylic acids or ketones.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Common Reagents and Conditions:
Bromination: Br₂/FeBr₃
Oxidation: KMnO₄, CrO₃
Reduction: LiAlH₄, H₂/Pd
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Chemistry: (2-Bromo-1-tert-butylcyclopropyl)benzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules through substitution and coupling reactions .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties .
Wirkmechanismus
The mechanism of action of (2-Bromo-1-tert-butylcyclopropyl)benzene in chemical reactions typically involves electrophilic aromatic substitution. The bromine atom on the benzene ring can be replaced by various nucleophiles through a two-step mechanism:
Formation of a sigma complex: The nucleophile attacks the electrophilic carbon atom bonded to the bromine, forming a sigma complex.
Loss of a proton: The sigma complex loses a proton to regenerate the aromaticity of the benzene ring, resulting in the substitution product.
Vergleich Mit ähnlichen Verbindungen
- (2-Chloro-1-tert-butylcyclopropyl)benzene
- (2-Iodo-1-tert-butylcyclopropyl)benzene
- (2-Fluoro-1-tert-butylcyclopropyl)benzene
Comparison: (2-Bromo-1-tert-butylcyclopropyl)benzene is unique due to the presence of the bromine atom, which is a good leaving group in substitution reactions. This makes it more reactive compared to its chloro, iodo, and fluoro counterparts. The tert-butylcyclopropyl group also imparts steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
Eigenschaften
CAS-Nummer |
93251-39-9 |
|---|---|
Molekularformel |
C13H17Br |
Molekulargewicht |
253.18 g/mol |
IUPAC-Name |
(2-bromo-1-tert-butylcyclopropyl)benzene |
InChI |
InChI=1S/C13H17Br/c1-12(2,3)13(9-11(13)14)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |
InChI-Schlüssel |
GFYIXCQQKHQZPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1(CC1Br)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[4-(3-Oxobutyl)phenyl] 2,2-dichloroacetate](/img/structure/B14369253.png)



![1-(2-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14369283.png)


![{2-[(Pyridine-3-carbonyl)amino]phenyl}acetic acid](/img/structure/B14369296.png)

